

Dicyclopentylamine CAS number 20667-16-7

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Compound of Interest

Compound Name: Dicyclopentylamine

Cat. No.: B1266746

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An In-Depth Technical Guide to **Dicyclopentylamine** (CAS No. 20667-16-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclopentylamine, with the Chemical Abstracts Service (CAS) registry number 20667-16-7, is a secondary amine characterized by the presence of two cyclopentyl groups attached to a nitrogen atom. Its chemical structure, N-cyclopentylcyclopentanamine, results in a molecule with moderate lipophilicity and basicity. These characteristics make it an interesting candidate for various industrial and research applications, including as a corrosion inhibitor and a synthetic building block in the development of novel chemical entities. This guide provides a comprehensive overview of its physicochemical properties, synthesis, potential applications, and toxicological profile, supported by detailed experimental protocols and logical workflow diagrams.

Physicochemical and Computed Properties

The fundamental properties of **Dicyclopentylamine** are summarized in the table below. These data are essential for understanding its behavior in various chemical and biological systems.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₉ N	PubChem[1]
Molecular Weight	153.27 g/mol	PubChem[1]
CAS Number	20667-16-7	PubChem[1]
IUPAC Name	N-cyclopentylcyclopentanamine	PubChem[1]
Synonyms	Dicyclopentylamine, N,N-dicyclopentylamine	PubChem[1]
Appearance	Combustible liquid (predicted)	ECHA[1]
Boiling Point	235.5 °C (predicted)	ChemSpider
Melting Point	-13.5 °C (predicted)	ChemSpider
Density	0.89 g/cm ³ (predicted)	ChemSpider
Solubility	Sparingly soluble in water; soluble in organic solvents	General chemical knowledge
XLogP3-AA	2.3	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]

Synthesis of Dicyclopentylamine

Dicyclopentylamine is most commonly synthesized via the reductive amination of cyclopentanone with cyclopentylamine. This reaction proceeds through the formation of an intermediate imine, which is then reduced to the final secondary amine product.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a representative laboratory-scale synthesis of **Dicyclopentylamine**.

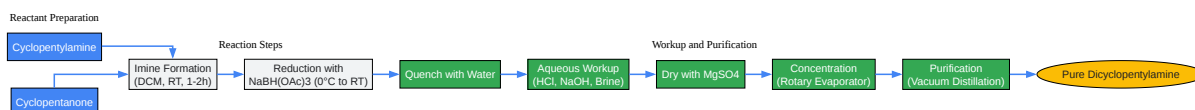
Materials:

- Cyclopentanone (1.0 eq)
- Cyclopentylamine (1.0 eq)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 eq)
- Dichloromethane (DCM) as solvent
- 1 M Hydrochloric acid (HCl)
- 1 M Sodium hydroxide (NaOH)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel, rotary evaporator

Procedure:

- Reaction Setup: To a solution of cyclopentanone (1.0 eq) in dichloromethane (DCM), add cyclopentylamine (1.0 eq) at room temperature with stirring.
- Imine Formation: Stir the mixture for 1-2 hours to allow for the formation of the intermediate N-cyclopentylidenecyclopentanamine. The reaction can be monitored by Thin Layer Chromatography (TLC).
- Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
- Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
- Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.

- Extraction and Washing: Wash the organic layer sequentially with 1 M HCl, water, 1 M NaOH, and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **Dicyclopentylamine**.
- Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure **Dicyclopentylamine**.



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Figure 1. Synthesis workflow for **Dicyclopentylamine**.

Applications of Dicyclopentylamine

Corrosion Inhibition

Secondary amines, particularly those with bulky alkyl groups, are known to be effective corrosion inhibitors for metals in acidic environments. The lone pair of electrons on the nitrogen atom can adsorb onto the metal surface, forming a protective film that inhibits both anodic and cathodic reactions of corrosion.

Hypothetical Corrosion Inhibition Data for Mild Steel in 1 M HCl:

Dicyclopentylamine Conc. (ppm)	Corrosion Rate (mpy)	Inhibition Efficiency (%)
0	550	0
50	220	60.0
100	110	80.0
200	55	90.0
400	33	94.0

Experimental Protocol: Evaluation of Corrosion Inhibition

This protocol outlines the methodology to assess the corrosion inhibition efficiency of **Dicyclopentylamine** on mild steel in an acidic medium.

Materials:

- Mild steel coupons of known dimensions and composition
- 1 M Hydrochloric acid (HCl) solution
- **Dicyclopentylamine**
- Acetone, distilled water
- Analytical balance
- Water bath/thermostat
- Electrochemical workstation with a three-electrode cell (mild steel as working electrode, platinum as counter electrode, and saturated calomel electrode as reference)

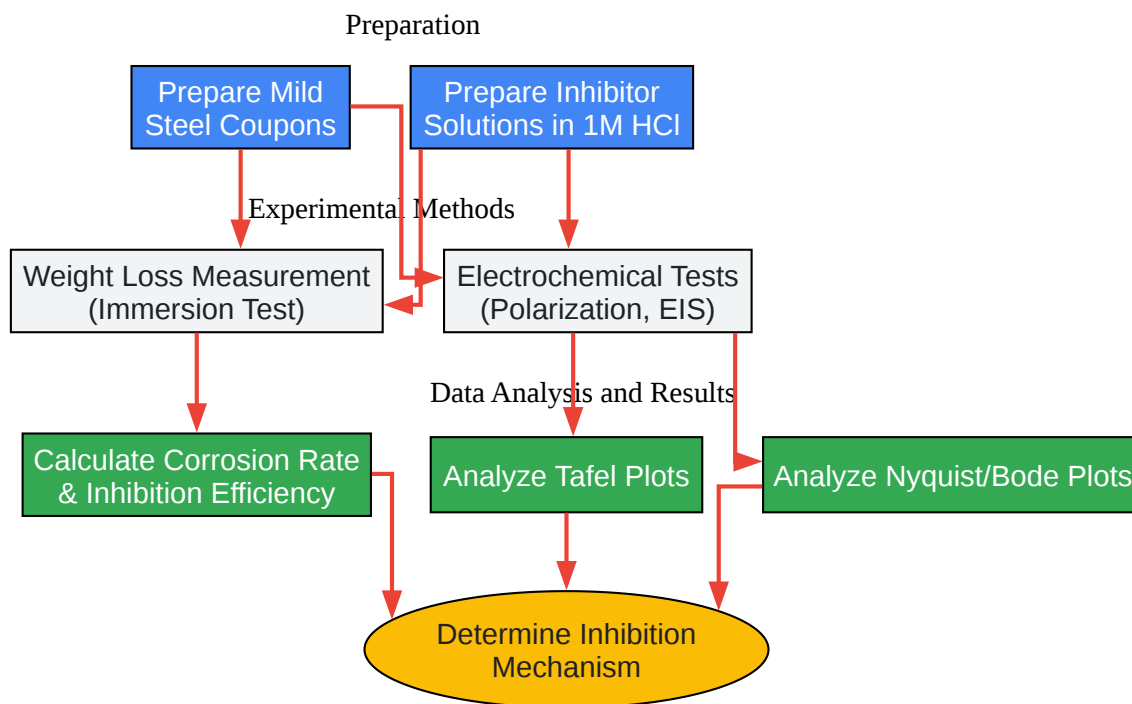
Procedure:

A. Weight Loss Method:

- **Coupon Preparation:** Mechanically polish mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
- **Initial Measurement:** Accurately weigh the prepared coupons.
- **Immersion:** Immerse the coupons in 1 M HCl solutions containing various concentrations of **Dicyclopentylamine** (e.g., 0, 50, 100, 200, 400 ppm) for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25 °C).
- **Final Measurement:** After the immersion period, remove the coupons, wash them to remove corrosion products, dry, and reweigh.
- **Calculation:** Calculate the corrosion rate and inhibition efficiency using the weight loss data.

B. Electrochemical Methods:

- **Cell Setup:** Assemble the three-electrode cell with the mild steel working electrode immersed in the test solution (1 M HCl with and without inhibitor).
- **Open Circuit Potential (OCP):** Allow the system to stabilize by monitoring the OCP for about 30-60 minutes.
- **Potentiodynamic Polarization:** Scan the potential from a cathodic to an anodic direction relative to the OCP at a slow scan rate (e.g., 1 mV/s).
- **Electrochemical Impedance Spectroscopy (EIS):** Apply a small amplitude AC signal at the OCP over a range of frequencies (e.g., 100 kHz to 0.01 Hz) to obtain the impedance data.
- **Data Analysis:** Analyze the polarization curves (Tafel plots) and Nyquist/Bode plots to determine corrosion current density, polarization resistance, and inhibition efficiency.



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Figure 2. Workflow for corrosion inhibition testing.

Building Block in Pharmaceutical Synthesis

The **dicyclopentylamine** scaffold represents a lipophilic, secondary amine moiety that can be incorporated into larger molecules. In drug development, such structures can be valuable for:

- **Modulating Physicochemical Properties:** The two cyclopentyl groups can increase the lipophilicity of a drug candidate, potentially improving its membrane permeability and oral bioavailability.
- **Interacting with Biological Targets:** The secondary amine can act as a hydrogen bond donor and acceptor, and its basicity allows for salt formation, which is often used to improve the solubility and stability of drug substances.

- **Scaffold for Further Derivatization:** The amine group provides a reactive handle for the attachment of other functional groups, allowing for the exploration of structure-activity relationships.

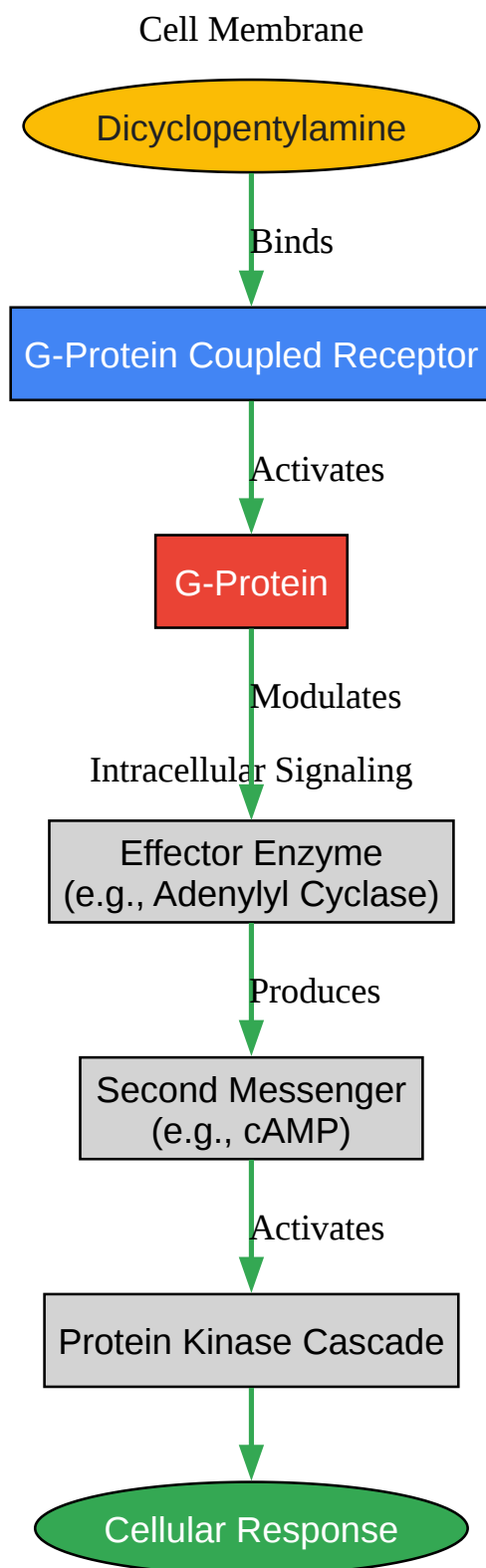
While no major drugs are reported to contain the **dicyclopentylamine** moiety directly, it serves as a valuable intermediate for creating more complex alicyclic amine structures that are prevalent in medicinal chemistry.

Biological Activity and Mechanism of Action

Specific biological activity data for **Dicyclopentylamine** is not widely available in the public domain. However, based on its structure as a secondary amine, some general predictions can be made. Secondary amines can interact with various biological targets, including:

- **Receptors:** The amine group can interact with receptors that recognize endogenous amine neurotransmitters (e.g., adrenergic, dopaminergic, serotonergic receptors), potentially acting as agonists or antagonists.
- **Enzymes:** It could act as an inhibitor for enzymes that have an active site complementary to its structure, such as monoamine oxidases or certain proteases.
- **Ion Channels:** The protonated form of the amine could interact with and potentially block certain ion channels.

Any specific biological activity would be highly dependent on the overall three-dimensional structure of the molecule and its ability to bind to a specific biological target.



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Figure 3. Generalized signaling pathway potentially modulated by an amine.

Toxicology and Safety

The available safety data for **Dicyclopentylamine** indicates that it should be handled with care. The Globally Harmonized System (GHS) classifications are summarized below.

Hazard Class	Hazard Statement
Flammable Liquids	H227: Combustible liquid[1]
Skin Corrosion/Irritation	H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation	H318: Causes serious eye damage[1]
Specific Target Organ Toxicity (Single Exposure)	H335: May cause respiratory irritation[1]

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

This protocol provides a general framework for assessing the acute oral toxicity of **Dicyclopentylamine**.

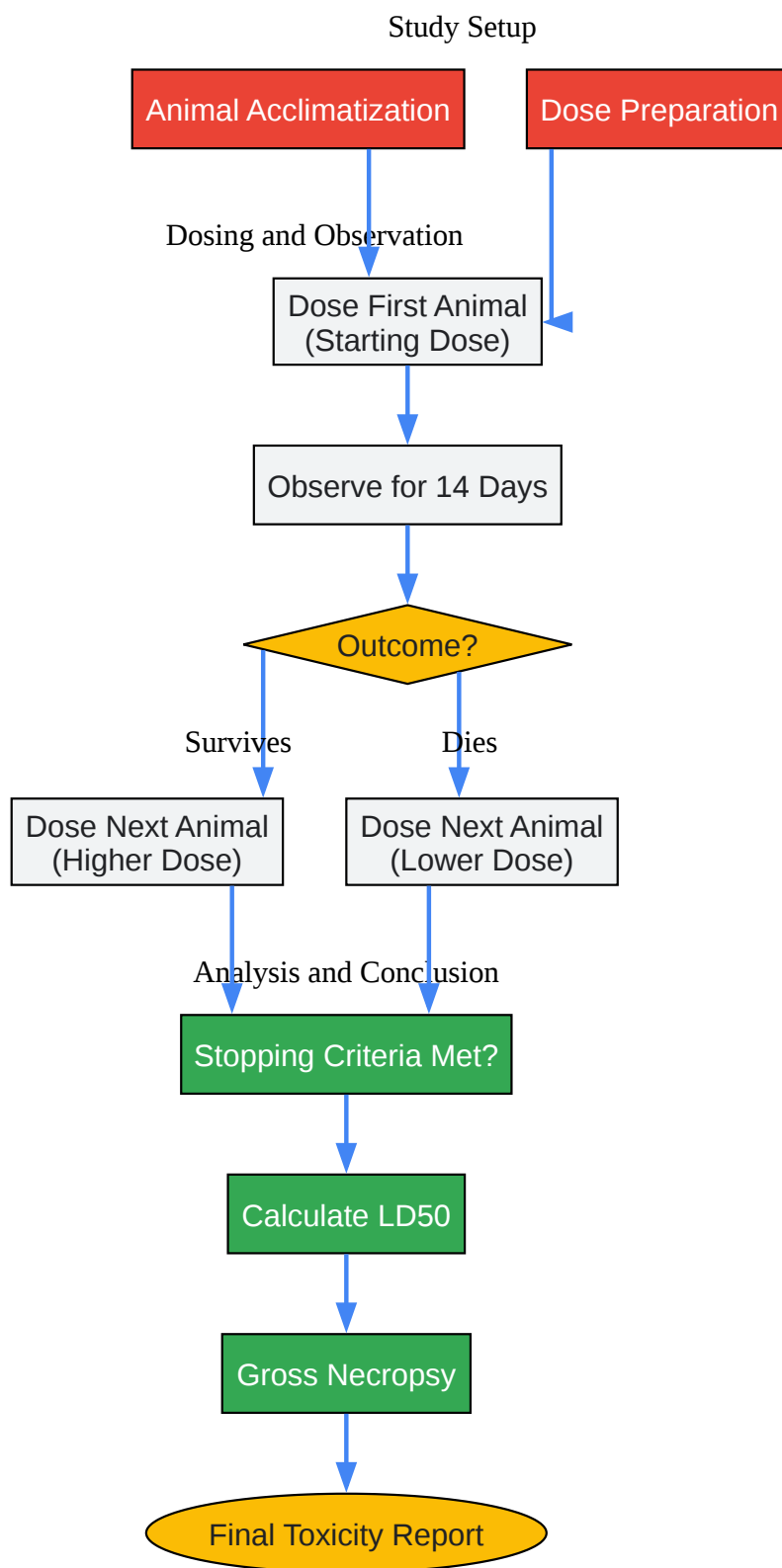
Objective: To determine the acute oral median lethal dose (LD₅₀).

Materials:

- **Dicyclopentylamine**
- Vehicle (e.g., corn oil or water)
- Healthy, young adult female rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant
- Oral gavage needles
- Animal caging and husbandry supplies
- Analytical balance

Procedure:

- Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least 5 days before the study.
- Dose Preparation: Prepare the required concentrations of **Dicyclopentylamine** in the chosen vehicle.
- Initial Dosing: Dose a single animal at a starting dose level (e.g., 175 mg/kg, based on available data for related compounds).
- Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. Pay close attention during the first 4 hours after dosing.
- Sequential Dosing:
 - If the animal survives, dose the next animal at a higher dose level.
 - If the animal dies, dose the next animal at a lower dose level.
- Dose Progression: Continue this sequential dosing until the stopping criteria are met (e.g., four animals have been dosed following a reversal in outcome).
- Data Analysis: Use the pattern of outcomes (survival or death) to calculate the LD₅₀ and its confidence interval using appropriate statistical software.
- Necropsy: At the end of the study, perform a gross necropsy on all animals.



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Figure 4. Workflow for an acute oral toxicity study.

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References

- 1. researchgate.net [researchgate.net]
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